4-(bromomethyl)-5-cyclobutyl-1H-pyrazole
Overview
Description
4-(bromomethyl)-5-cyclobutyl-1H-pyrazole is a heterocyclic organic compound featuring a bromomethyl group attached to a pyrazole ring, which is further substituted with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole typically involves the bromomethylation of a suitable pyrazole precursor. One common method involves the reaction of 5-cyclobutyl-1H-pyrazole with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. The reaction is carried out under reflux conditions to ensure complete bromomethylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-5-cyclobutyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-5-cyclobutyl-1H-pyrazole, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
4-(bromomethyl)-5-cyclobutyl-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the design and synthesis of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their function. The cyclobutyl group may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(bromomethyl)-1H-pyrazole: Lacks the cyclobutyl group, which may affect its reactivity and binding properties.
5-cyclobutyl-1H-pyrazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(chloromethyl)-5-cyclobutyl-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and biological activity.
Uniqueness
4-(bromomethyl)-5-cyclobutyl-1H-pyrazole is unique due to the presence of both the bromomethyl and cyclobutyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(bromomethyl)-5-cyclobutyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUXSPKMSJRKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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